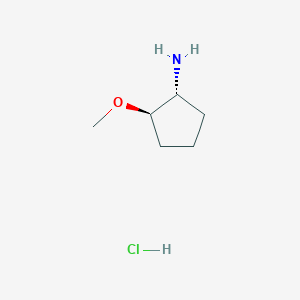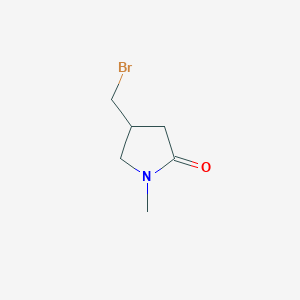
ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Various methods for synthesizing compounds related to ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride have been developed, emphasizing the flexibility in obtaining these compounds through different chemical pathways (Watanabe et al., 1993), (Rui, 2010).
Structural Analysis : Detailed studies on the structural aspects of related compounds have been conducted, offering insights into their molecular configurations and potential reactivity (Bekircan & Bektaş, 2008).
Biological and Pharmacological Applications
Anti-inflammatory and Antimalarial Activities : Some derivatives have shown significant anti-inflammatory and antimalarial activities, highlighting their potential in medicinal chemistry (Eya’ane Meva et al., 2021).
Antimicrobial Activity : Certain triazole derivatives exhibit antimicrobial properties, suggesting their utility in developing new antibacterial agents (Fandaklı et al., 2012).
Advanced Applications in Chemistry
Synthetic Utility : The compound's related derivatives have been used in the synthesis of various complex molecules, indicating their versatility in organic synthesis (Zhang et al., 2019), (Chudinov et al., 2015).
EGFR Inhibitors Study : The compound's derivatives have been examined as potential EGFR inhibitors, which are crucial in cancer research (Karayel, 2021).
properties
IUPAC Name |
ethyl 5-piperidin-4-yl-1H-1,2,4-triazole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2.ClH/c1-2-16-10(15)9-12-8(13-14-9)7-3-5-11-6-4-7;/h7,11H,2-6H2,1H3,(H,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGVYUZQUAEUMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)

![3-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383250.png)



